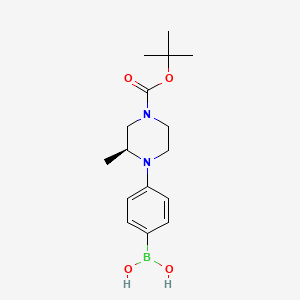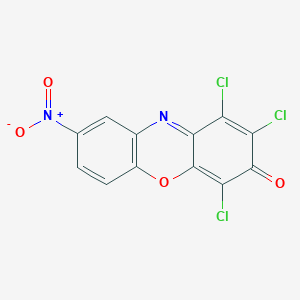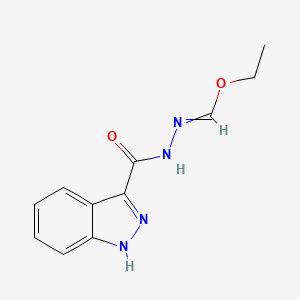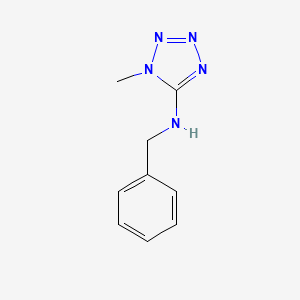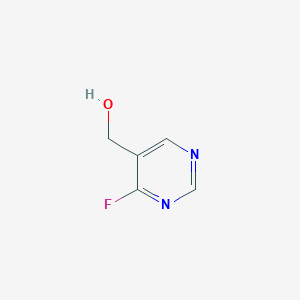
4-Fluoropyrimidine-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoropyrimidine-5-methanol is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrimidine-5-methanol typically involves the nucleophilic substitution of a halogenated pyrimidine precursor. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反応の分析
Types of Reactions
4-Fluoropyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoropyrimidine-5-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
4-Fluoropyrimidine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Fluoropyrimidine-5-methanol involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the hydroxyl group’s reactivity contribute to its ability to form strong hydrogen bonds and interact with enzymes and nucleic acids. These interactions can inhibit enzyme activity or alter nucleic acid structure, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.
2,4-Difluoropyrimidine: A compound with similar structural features but different reactivity and applications.
Uniqueness
4-Fluoropyrimidine-5-methanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C5H5FN2O |
|---|---|
分子量 |
128.10 g/mol |
IUPAC名 |
(4-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 |
InChIキー |
FAMJTWZTMJXPTC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


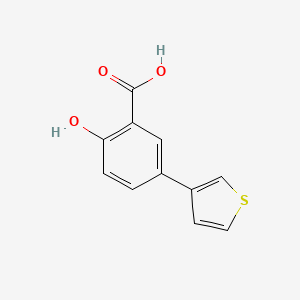

![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
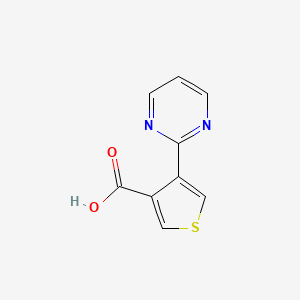
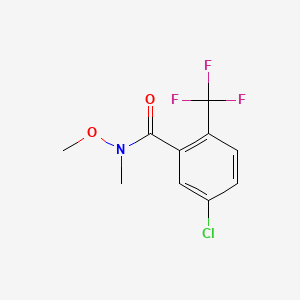
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)

